3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic compound that contains a triazolopyridazine nucleus . It’s part of a series of bivalent bromodomain and extraterminal inhibitors . The compound has been optimized for BRD4 potency and physical properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process can be complex and requires careful optimization to achieve the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyridazine nucleus, which contains two carbon and three nitrogen atoms . This nucleus is present as a central structural component in a number of drug classes .Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity and Eosinophil Infiltration Inhibition
- A study by Gyoten et al. (2003) synthesized a series of compounds, including those with structural similarities to the chemical , demonstrating potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds are considered potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis. The findings indicate the relevance of such compounds in treating allergic reactions and inflammation (Gyoten et al., 2003).
Antimicrobial and Antifungal Activity
- Research by Suresh et al. (2016) on derivatives of this chemical structure showed significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antidiabetic Applications
- Bindu et al. (2019) investigated a family of triazolo-pyridazine-6-yl-substituted piperazines, similar in structure, for their potential as anti-diabetic medications. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, which is crucial in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Cancer Treatment
- A study by Wang et al. (2015) explored modifications of a similar compound, demonstrating its potential as an anticancer agent with low toxicity. This highlights its possible application in cancer therapy (Wang et al., 2015).
Herbicidal Activity
- Moran (2003) reported compounds with structural similarities possessing excellent herbicidal activity, suggesting their potential use in agricultural applications (Moran, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-18-5-4-17-22-23-19(27(17)24-18)13-6-9-26(10-7-13)20(28)15-11-16(30-25-15)14-3-2-8-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBAPWWSCCJSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.